2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound characterized by its unique spirobifluorene structure. This compound is notable for its rigid, three-dimensional architecture, which imparts exceptional thermal and photophysical properties. It is widely used in various scientific and industrial applications, particularly in the field of organic electronics.
Mechanism of Action
Target of Action
The primary target of 2,2’‘:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is the Organic Light Emitting Diodes (OLEDs) . This compound is used as a blue-emitting material in electroluminescent devices .
Mode of Action
The compound’s mode of action is based on its unique molecular structure. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers . This results in high photoluminescence efficiency and good chemical stability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the light emission process in OLEDs . The compound’s ability to emit blue light is leveraged in these devices, contributing to their overall performance.
Result of Action
The result of the compound’s action is the emission of blue light in OLEDs . This contributes to the device’s ability to display a wide range of colors. Additionally, the compound’s high glass-transition temperature and excellent thermal stability make it suitable for use in multi-layer devices .
Action Environment
The action of 2,2’‘:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] can be influenced by environmental factors such as temperature and the presence of other compounds in the OLED device. Its high thermal stability allows it to function effectively in a variety of conditions . Furthermore, its solubility in common organic solvents allows for easy integration into the device’s structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the condensation of fluorenone with phenyl-substituted fluorene derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or by using bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups . The reaction conditions usually involve heating the mixture to temperatures between 110-140°C, followed by purification steps to isolate the desired product .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The industrial methods aim to maintain the structural integrity of the spirobifluorene core while ensuring high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at specific positions on the fluorene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted fluorene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent charge transport properties.
Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging and detection of metal ions like zinc.
Polymer Chemistry: Incorporated into polymers to enhance their thermal stability and mechanical properties.
Comparison with Similar Compounds
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene (spiro-OMeTAD): Commonly used in perovskite solar cells but has lower thermal stability compared to 2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene].
2,7-Bis(diphenylphosphoryl)-9,9’-spirobifluorene (SPPO13): Used as an n-type host in light-emitting electrochemical cells, offering high luminance and operational stability.
Uniqueness
2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] stands out due to its exceptional thermal and photophysical properties, making it highly suitable for advanced optoelectronic applications. Its rigid spirobifluorene core provides superior stability and performance compared to other similar compounds .
Properties
IUPAC Name |
2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H44/c1-9-25-61-49(17-1)50-18-2-10-26-62(50)73(61)65-29-13-7-23-55(65)57-37-33-45(41-69(57)73)47-35-39-59-60-40-36-48(44-72(60)75(71(59)43-47)67-31-15-5-21-53(67)54-22-6-16-32-68(54)75)46-34-38-58-56-24-8-14-30-66(56)74(70(58)42-46)63-27-11-3-19-51(63)52-20-4-12-28-64(52)74/h1-44H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDFHGPJXDFXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=C(C81C2=CC=CC=C2C2=CC=CC=C12)C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H44 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.